molecular formula C23H23N3O4S2 B2586296 N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-09-7

N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2586296
CAS No.: 851782-09-7
M. Wt: 469.57
InChI Key: DWARQBQHDWTPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-(Phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a dihydropyrazole core substituted with a phenylsulfonyl group at position 1, a p-tolyl group at position 5, and a methanesulfonamide moiety attached to a phenyl ring at position 3.

Properties

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-17-11-13-18(14-12-17)23-16-22(19-7-6-8-20(15-19)25-31(2,27)28)24-26(23)32(29,30)21-9-4-3-5-10-21/h3-15,23,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWARQBQHDWTPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, a compound featuring a complex structure, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for disease progression.

  • Anti-inflammatory Activity : Compounds related to this compound have demonstrated significant inhibition of inflammatory mediators. For instance, studies have shown that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation .
  • Anticancer Properties : Similar pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its interaction with key signaling pathways such as the AKT/mTOR pathway .
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic processes. For example, some derivatives have shown potent inhibition of tyrosinase, an enzyme crucial in melanin synthesis, which could be relevant in treating hyperpigmentation disorders .

Biological Activity Data

The following table summarizes key findings from studies on biological activities related to the compound:

Activity IC50/ED50 Value Model/System Reference
COX InhibitionED50 = 2 mg/kgRat model of inflammation
CytotoxicityIC50 = 10 µMVarious cancer cell lines
Tyrosinase InhibitionIC50 = 4.39 µMMushroom tyrosinase

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of similar sulfonamide compounds in a rat model of adjuvant arthritis, the compounds exhibited significant reductions in paw edema and inflammatory cytokine levels. This suggests that this compound could be beneficial in treating inflammatory conditions .

Case Study 2: Anticancer Activity

A series of experiments conducted on human glioma cell lines revealed that compounds structurally similar to this compound significantly inhibited cell viability through mechanisms involving necroptosis and autophagy induction. These findings highlight the compound's potential as an anticancer agent .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves several steps that typically include the formation of the pyrazole ring and subsequent functionalization to introduce the sulfonamide group. The compound's structure features a pyrazole moiety that is crucial for its biological activity.

Key Structural Features:

  • Pyrazole Ring : The 4,5-dihydro-1H-pyrazole structure contributes to the compound's reactivity and interaction with biological targets.
  • Sulfonamide Group : This functional group is known for its role in drug design, enhancing solubility and bioactivity.

Biological Activities

This compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting tubulin polymerization, which is essential for cancer cell division. For instance, studies on pyrazole derivatives have shown their effectiveness against several cancer cell lines by disrupting microtubule dynamics .

Anti-inflammatory Effects

The sulfonamide group is associated with anti-inflammatory properties. Compounds like this compound may inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in preclinical models:

  • Antitumor Studies : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. These studies demonstrated that modifications to the pyrazole ring significantly affected their potency against various tumor types .
  • Inhibition of Enzymatic Activity : Research has shown that certain pyrazole derivatives can inhibit enzymes involved in inflammatory processes. For example, compounds targeting cyclooxygenase (COX) pathways exhibited reduced inflammation in animal models .
  • Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of pyrazole derivatives have revealed that specific substitutions on the aromatic rings enhance biological activity. This information is critical for optimizing lead compounds for further development .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassMechanism of ActionReference
AnticancerPyrazole DerivativesInhibition of tubulin polymerization
Anti-inflammatorySulfonamidesInhibition of COX enzymes
Enzyme InhibitionHeterocyclic CompoundsTargeting inflammatory pathways

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s p-tolyl group (electron-donating methyl) contrasts with the 3-nitrophenyl () and 3-chlorophenyl () groups, which are electron-withdrawing. This difference likely enhances the target’s lipophilicity and metabolic stability compared to ’s nitro-substituted analog .

Physicochemical Properties

  • Solubility : The p-tolyl group in the target compound improves lipophilicity compared to polar substituents like nitro or chloro groups in analogs . However, the methanesulfonamide moiety may enhance aqueous solubility relative to purely aromatic analogs.
  • Stability : Sulfonamide derivatives are generally stable under physiological conditions, but electron-withdrawing groups (e.g., nitro in ) may increase susceptibility to enzymatic degradation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can intermediates be characterized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds under inert conditions .
  • Step 2 : Sulfonylation using phenylsulfonyl chloride in aprotic solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to introduce the phenylsulfonyl group .
  • Step 3 : Methanesulfonamide attachment via nucleophilic substitution with methanesulfonyl chloride .
    • Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of the pyrazole ring, HPLC for purity (>95%), and mass spectrometry (HRMS) for molecular ion validation .

Q. How can researchers resolve structural ambiguities in derivatives of this compound using crystallographic methods?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For example:

  • Use SHELX programs for structure solution and refinement, particularly for handling twinning or disorder in the phenylsulfonyl or p-tolyl groups .
  • Validate hydrogen bonding and π-π stacking interactions (common in sulfonamide-pyrazole systems) using Olex2 or Mercury .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Methodology :

  • Pharmacophore Modeling : Identify critical moieties (e.g., sulfonamide’s hydrogen-bond acceptor role) using Schrödinger’s Phase or MOE .
  • Enzyme Assays : Test inhibition against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase, correlating IC₅₀ values with substituent electronic profiles (Hammett σ constants) .
  • Data Interpretation : Use multivariate regression to distinguish steric vs. electronic effects (e.g., para-substituted aryl groups enhancing lipophilicity) .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be troubleshooted?

  • Methodology :

  • Orthogonal Assays : Confirm target engagement using surface plasmon resonance (SPR) alongside enzymatic assays .
  • Solubility Correction : Adjust for solubility limits (common with sulfonamides) via DLS measurements or co-solvent systems (e.g., PEG-400) .
  • Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .

Q. What computational approaches validate docking predictions for this compound’s interaction with DNA polymerase or kinase targets?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess sulfonamide-pocket interactions .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations in the binding site (e.g., A42R profilin-like protein) to refine affinity predictions .
  • Experimental Cross-Validation : Compare docking scores (Glide SP/XP) with SPR-measured KD values .

Critical Analysis of Evidence

  • Synthesis : and highlight Suzuki-Miyaura coupling for aryl group introduction, but the target compound’s p-tolyl group may require optimized Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Crystallography : SHELX’s robustness in handling disordered sulfonyl groups ( ) is vital for resolving structural ambiguities .
  • Bioactivity : and emphasize sulfonamide’s role in enzyme inhibition, but conflicting solubility data ( ) necessitate formulation adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.